molecular formula C22H18FN3O3S B2436521 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895430-29-2

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2436521
CAS No.: 895430-29-2
M. Wt: 423.46
InChI Key: AOBPHCICDPDFRV-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide: is a complex organic compound that features a benzamide core substituted with a 4,7-dimethoxybenzo[d]thiazol-2-yl group, a 3-fluoro substituent, and a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the 4,7-dimethoxybenzo[d]thiazol-2-yl group through a nucleophilic substitution reaction. The 3-fluoro substituent is introduced via electrophilic fluorination, and the pyridin-3-ylmethyl group is attached using a coupling reaction, such as a Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-3-ylmethyl)benzamide
  • N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-bromo-N-(pyridin-3-ylmethyl)benzamide
  • N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-iodo-N-(pyridin-3-ylmethyl)benzamide

Uniqueness

What sets N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide apart from similar compounds is the presence of the 3-fluoro substituent, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them more effective in certain applications.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c1-28-17-8-9-18(29-2)20-19(17)25-22(30-20)26(13-14-5-4-10-24-12-14)21(27)15-6-3-7-16(23)11-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBPHCICDPDFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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